2,4-Dimethyloctane (CAS 4032-94-4) is a highly branched C10 alkane that serves as a critical reference material and structural probe in petrochemical analysis, combustion modeling, and materials science [1]. As an isomer of decane, its methyl branching at the 2 and 4 positions fundamentally alters its thermophysical properties, reducing its boiling point and vaporization energy compared to linear baselines [2]. These structural deviations directly impact its autoignition kinetics and chromatographic retention, making it a highly specific procurement target for laboratories formulating diesel surrogate fuels, conducting high-resolution gas chromatography (GC) speciation, or investigating shape-selective catalysis [REFS-1, REFS-3].
Substituting 2,4-dimethyloctane with generic C10 isomers, such as n-decane, fundamentally compromises experimental and analytical integrity. In combustion research, linear decane exhibits a highly reactive autoignition profile with a Cetane Number near 76, whereas the steric hindrance in 2,4-dimethyloctane suppresses early autoignition, yielding a much lower Derived Cetane Number (DCN)[1]. In analytical workflows, generic substitution is impossible because the specific branching dictates the Kovats retention index; any other isomer will elute at a different time, invalidating speciation profiles used in regulatory emission models[2]. Furthermore, in catalysis, distinct dimethyloctane isomers exhibit divergent diffusion rates and adsorption preferences depending on exact zeolite pore topologies, rendering them strictly non-interchangeable for structural probing [3].
In diesel surrogate formulation, ignition delay is highly sensitive to alkane branching. 2,4-Dimethyloctane exhibits a Derived Cetane Number (DCN) of 44, which is drastically lower than the linear baseline n-decane (CN ~76) [1]. This reduction reflects the increased resistance to autoignition caused by the methyl branches at the 2 and 4 positions, which stabilize the molecule against early radical attack during the compression stroke [2].
| Evidence Dimension | Derived Cetane Number (DCN) |
| Target Compound Data | DCN = 44 |
| Comparator Or Baseline | n-Decane (CN ≈ 76) |
| Quantified Difference | 42% reduction in cetane number |
| Conditions | Ignition Quality Tester (IQT) / Standard CFR engine conditions |
Procurement of this specific isomer is critical for formulating realistic diesel and aviation surrogate fuels that require precise tuning of ignition delay times.
For environmental and petrochemical speciation, exact retention indices are mandatory. 2,4-Dimethyloctane has a Kovats Retention Index (KRI) of approximately 916 on a standard non-polar squalane stationary phase [1]. This demonstrates a significant negative shift compared to n-decane, which is defined as 1000. The specific placement of the methyl groups reduces the molecular surface area and polarizability relative to the linear chain, causing it to elute significantly earlier [2].
| Evidence Dimension | Kovats Retention Index (KRI) |
| Target Compound Data | KRI ≈ 916 |
| Comparator Or Baseline | n-Decane (KRI = 1000) |
| Quantified Difference | Shift of -84 index units |
| Conditions | Non-polar squalane stationary phase |
Analytical laboratories must procure this exact standard to accurately calibrate GC-MS equipment for identifying specific branched alkanes in complex exhaust or fuel samples.
In the study of microporous materials, dimethyloctane isomers serve as highly sensitive probe molecules for pore topology. Research demonstrates that MEL-type zeolites selectively prefer the adsorption of 2,4-dimethyloctane, whereas MFI-type zeolites prefer the 4,4-dimethyloctane isomer[1]. This differentiation is driven by the subtle steric differences in how the branched chains align within the intersecting 5.5 Å channels of the respective zeolite frameworks [1].
| Evidence Dimension | Shape-selective adsorption preference |
| Target Compound Data | Preferred by MEL-type zeolites |
| Comparator Or Baseline | 4,4-Dimethyloctane (Preferred by MFI-type zeolites) |
| Quantified Difference | Distinct binary adsorption preference based on pore topology |
| Conditions | Adsorption in intersecting 5.5 Å zeolite channels |
Materials scientists evaluating novel zeolites or hydroisomerization catalysts must procure specific isomers to accurately map pore dimensions and shape-selective diffusion barriers.
The branching in 2,4-dimethyloctane disrupts the efficient intermolecular packing seen in linear alkanes, leading to higher volatility. It exhibits a boiling point of 156.4 °C and an enthalpy of vaporization of 48.5 kJ/mol [1]. In contrast, n-decane boils at 174 °C with an enthalpy of vaporization of 51.4 kJ/mol [2]. This increased volatility is a critical parameter when modeling hot-soak evaporative emissions or distillation curves in fuel blends.
| Evidence Dimension | Boiling Point and Enthalpy of Vaporization |
| Target Compound Data | BP = 156.4 °C; ΔvapH = 48.5 kJ/mol |
| Comparator Or Baseline | n-Decane (BP = 174 °C; ΔvapH = 51.4 kJ/mol) |
| Quantified Difference | 17.6 °C lower boiling point; 2.9 kJ/mol lower vaporization energy |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Accurate thermodynamic modeling of fuel evaporation and distillation requires the exact thermophysical parameters of this branched isomer, rather than relying on linear approximations.
Directly downstream of its specific Derived Cetane Number (DCN = 44), 2,4-dimethyloctane is procured to blend surrogate fuels that accurately mimic the ignition delay and combustion kinetics of real-world middle distillates[1].
Downstream of its precise Kovats Retention Index (KRI ≈ 916), it is used as a critical reference standard in GC-MS workflows to quantify branched alkane emissions in regulatory models like EPA MOVES and CARB profiles [2].
Downstream of its unique shape-selective adsorption behavior, it is utilized by materials scientists to test the pore topology, diffusion limits, and catalytic hydroisomerization efficiency of MEL-type and other microporous zeolites [3].